Rispenzepine
Overview
Description
Rispenzepine (DF 594) is a muscarinic receptor antagonist . It has high affinity for intestinal muscarinic receptors, with preferential action at M1 and M3 receptor subtypes . This drug shows potent inhibitory effects on intestinal motility . In guinea pigs, rispenzepine significantly increases acetylcholine release in the trachea .
Scientific Research Applications
Alternative Route for Systemic Delivery
- Buccal Mucosa Delivery : Rispenzepine has been explored for delivery via the buccal mucosa. This route offers potential for therapeutically relevant plasma concentrations suitable for treating schizophrenia, without significant alteration by coadministered Azone® (Heemstra, Finnin, & Nicolazzo, 2010).
Modulation of Neurotransmitters and Brain Structures
- Impact on Nerve Growth Factor and Choline Acetyltransferase : Rispenzepine influences the expression of nerve growth factor and choline acetyltransferase in the rat hippocampus, suggesting a role in preserving cholinergic pathways and cognitive function (Parikh, Terry, Khan, & Mahadik, 2004).
Effects on Behavioral and Psychological Symptoms
- Application in Posttraumatic Stress Disorder (PTSD) : Rispenzepine has shown efficacy as an add-on therapy in PTSD when SSRIs are not fully effective, especially for patients with persistent symptoms (Berger, Mendlowicz, Marques-Portella, Kinrys, Fontenelle, Marmar, & Figueira, 2009).
Pharmacokinetic Interactions
- Interactions with Other Medications : Studies have examined the pharmacokinetic interactions between rispenzepine and other medications like carbamazepine, indicating a potential influence on the metabolism of co-administered drugs (Mula & Monaco, 2002).
Cardiovascular Risk Factors
- Cardiovascular Disease Risk : Research suggests that rispenzepine may influence the cardiac proteomic signature, indicating potential risks for adverse cardiac outcomes with chronic treatment (Beauchemin, Geguchadze, Guntur, Nevola, Le, Barlow, Rue, Vary, Lary, Motyl, & Houseknecht, 2019).
Potential for Treating Alcoholism and Substance Abuse
- Impact on Alcohol and Cannabis Use in Schizophrenia : Rispenzepine has been evaluated for its potential in reducing alcohol and cannabis use in patients with schizophrenia, though its effectiveness compared to other antipsychotics like clozapine is still being explored (Green, Burgess, Dawson, Zimmet, & Strous, 2003).
Neuroprotective Effects
- Long-term Neuroprotective Effects : Extended treatment with rispenzepine and its impact on neurotrophic factors like NGF and BDNF in the brain has been studied, suggesting differential effects compared to other antipsychotics and potential neuroprotective properties (Pillai, Terry, & Mahadik, 2006).
Cognitive Impairment in Schizophrenia
- Augmentation Therapy in Cognitive Impairment : The synergistic potential of rispenzepine with other medications like cholinomimetics and memantine in treating cognitive impairment in schizophrenia has been explored using advanced computer modeling. This research suggests differential impacts based on combinations with other drugs and smoking status (Geerts, Roberts, & Spiros, 2015).
Implications in Traumatic Brain Injury
- Behavioral Recovery Post-Traumatic Brain Injury : Research has indicated that chronic administration of rispenzepine may impede behavioral recovery following traumatic brain injury, highlighting the need for caution in its use in such contexts (Kline, Hoffman, Cheng, Zafonte, & Massucci, 2008).
Safety And Hazards
Safety precautions for handling Rispenzepine include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLNSPKKMWHFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869271 | |
Record name | 11-(1-Methylpiperidine-3-carbonyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rispenzepine | |
CAS RN |
96449-05-7 | |
Record name | Rispenzepine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096449057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RISPENZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W99LLM73R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.